N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide
Description
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide is a synthetic heterocyclic compound featuring a fused cyclopenta-isoxazole core linked to a 2-naphthamide moiety. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their diverse pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(18-17-14-6-3-7-15(14)19-21-17)13-9-8-11-4-1-2-5-12(11)10-13/h1-2,4-5,8-10H,3,6-7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQRSGKCPHOLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide typically involves the reaction of hydroximinoyl chlorides with dipolarophiles under mild basic conditions . The reaction conditions often include the use of sodium bicarbonate (NaHCO₃) at ambient temperature to achieve regioselective synthesis . Another method involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The isoxazole ring allows for various substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted isoxazole derivatives .
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide has a broad spectrum of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Thiophene-Based Analogues
Compounds such as N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) and 4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (25) (, Figure 14) share the dihydro-cyclopenta backbone but replace the isoxazole with a thiophene or fused thieno-triazine system. These derivatives exhibit potent antiproliferative activity against MCF7 breast cancer cells (IC50 = 30.8 nM and 38.7 nM, respectively), attributed to inhibition of ATP-binding sites in tyrosine kinase receptors, akin to drugs like gefitinib .
Key Differences :
- Mechanistic Specificity : Tyrosine kinase inhibition is a common mechanism for thiophene derivatives, but isoxazole-containing compounds may target alternative pathways (e.g., COX-2 inhibition or microtubule disruption).
Triazole-Acetamide Derivatives
Compounds like N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) () feature a triazole ring instead of isoxazole, synthesized via 1,3-dipolar cycloaddition.
Key Differences :
- Synthetic Routes : Triazole derivatives are often prepared via click chemistry, whereas isoxazole synthesis typically involves cyclocondensation of hydroxylamine with diketones.
- Pharmacophore Flexibility : The triazole’s dual hydrogen-bond acceptor capacity may enhance target engagement compared to isoxazole’s single oxygen-nitrogen motif.
Peptidomimetic Analogues
Compounds such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () incorporate amino acid-like backbones with acetamide termini. These structures are designed for protease or GPCR targeting, contrasting with the rigid, planar architecture of the cyclopenta-isoxazole core.
Key Differences :
- Conformational Flexibility : Peptidomimetics adopt dynamic conformations, enabling interactions with larger binding pockets, whereas the cyclopenta-isoxazole system restricts flexibility.
- Target Selectivity : Peptidomimetics often target enzymes (e.g., HIV protease), while fused isoxazole-naphthamide compounds may favor kinase or tubulin inhibition.
Anticancer Potential
While direct data for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide are lacking, its thiophene analogs () demonstrate nanomolar potency against MCF7 cells. The naphthamide group’s hydrophobicity may improve membrane permeability compared to smaller aromatic substituents (e.g., phenol in compound 25).
Enzymatic Interactions
Isoxazole derivatives are known to inhibit cyclooxygenase (COX) and phosphodiesterase enzymes. The naphthamide moiety’s bulkiness could sterically hinder binding to certain enzymes, reducing off-target effects compared to simpler acetamides (e.g., ).
Physicochemical Properties
<sup>a</sup> LogP values estimated using fragment-based methods.
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes both isoxazole and naphthalene moieties. Its chemical formula is , and it has been identified in various studies for its potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that it can effectively inhibit the proliferation of hepatocellular carcinoma (HCC) cells.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and the activity of cyclooxygenase enzymes.
- Antimicrobial Properties : There are reports suggesting that this compound possesses antimicrobial activity against certain bacterial strains, which could be beneficial in treating infections.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:
- Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in the G0/G1 phase, leading to reduced cell proliferation in cancer cells.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX).
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 4.7 | Huh7 |
| Control (Doxorubicin) | 0.22 | Huh7 |
These findings demonstrate that while the compound shows promising anticancer activity, it is less potent than established chemotherapeutics like doxorubicin.
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, this compound was tested for its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results showed a significant reduction in nitric oxide levels at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
